molecular formula C7H15NO3S B2413238 (5,5-Dimethyloxolan-2-yl)methanesulfonamide CAS No. 1601289-71-7

(5,5-Dimethyloxolan-2-yl)methanesulfonamide

Cat. No.: B2413238
CAS No.: 1601289-71-7
M. Wt: 193.26
InChI Key: XAJPINAOXMZLRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 5,5-dimethyltetrahydrofuran with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyloxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5-Dimethyloxolan-2-yl)methanesulfonamide is unique due to the presence of the 5,5-dimethyloxolan ring, which imparts specific chemical and physical properties to the compound. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its specific applications in research and development .

Properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPINAOXMZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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